molecular formula C7H14N2O2S B12822270 N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine

N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine

Cat. No.: B12822270
M. Wt: 190.27 g/mol
InChI Key: YHSWJAYSLGWUBW-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an acetamidine group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine typically involves the reaction of 3-chlorothietane 1,1-dioxide with ethylamine, followed by the addition of acetamidine. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring and acetamidine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine is unique due to its combination of the thietane ring and acetamidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N'-[2-(1,1-dioxothietan-3-yl)ethyl]ethanimidamide

InChI

InChI=1S/C7H14N2O2S/c1-6(8)9-3-2-7-4-12(10,11)5-7/h7H,2-5H2,1H3,(H2,8,9)

InChI Key

YHSWJAYSLGWUBW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1CS(=O)(=O)C1)N

Origin of Product

United States

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